![molecular formula C16H17N3O B5510617 7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5510617.png)
7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
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Overview
Description
Quinazolinone derivatives are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .
Synthesis Analysis
The synthesis of quinazolinones will be classified into the following three categories based on the substitution patterns of the ring system: 2-Substituted-4 (3H)-quinazolinones, 3-Substituted-4 (3H)-quinazolinones, 2,3-Disubstituted-4 (3H)-quinazolinones .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the presence of functional groups .Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4 (3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be analyzed using various techniques. For instance, the boiling point, density, and pKa can be determined .Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They can inhibit various kinases involved in tumor growth and metastasis. The compound could potentially be modified to enhance its anticancer activity, targeting specific pathways such as EGFR tyrosine kinase inhibition, which is a well-known target in cancer therapy .
Anti-Inflammatory Properties
The anti-inflammatory potential of quinazoline derivatives makes them candidates for the treatment of chronic inflammatory diseases. By modulating the production of inflammatory cytokines and inhibiting the enzymes involved in the inflammatory process, they can provide therapeutic benefits in conditions like arthritis and asthma .
Antibacterial and Antifungal Applications
Quinazoline compounds exhibit antibacterial and antifungal activities, making them useful in the development of new antibiotics and antifungals. Their mechanism involves disrupting the cell wall synthesis of bacteria or interfering with the cell membrane of fungi, providing a pathway for combating resistant strains .
Analgesic Effects
These derivatives can also act as analgesics. Their ability to inhibit pain perception could be harnessed to develop new pain management drugs, especially for chronic pain conditions where current treatments are inadequate .
Antiviral Uses
The structural similarity of quinazoline derivatives to nucleotides allows them to interfere with viral replication. They can be designed to target specific viral enzymes, offering a route to treat viral infections like HIV and hepatitis .
Neuroprotective and Cognitive Enhancing Effects
Quinazoline derivatives have shown promise in neuroprotection and cognitive enhancement. They may protect neurons from damage and improve cognitive functions, which could be beneficial in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-methyl-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10-4-3-5-12(6-10)18-16-17-9-13-14(19-16)7-11(2)8-15(13)20/h3-6,9,11H,7-8H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSUSNARMTZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one |
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